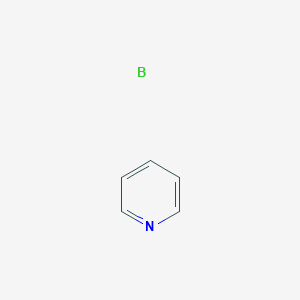

Pyridine borane

Beschreibung

Historical Perspectives on Amine-Borane Adducts and Their Evolution

The journey into the world of amine-borane adducts began in 1809 with the discovery of ammonia-trifluoroborane. researchgate.net However, it was not until 1937 that the first true amine-borane, trimethylamine-borane, was reported by Burg and Schlesinger. chemrevlett.comchemrevlett.com This discovery paved the way for over three-quarters of a century of research into these fascinating compounds. chemrevlett.com Initially, the primary application for amine-boranes was as reducing agents. chemrevlett.com

The development of borane (B79455) complexes with various donor molecules, including amines, was driven by the need to tame the hazardous nature of diborane (B8814927), a highly reactive and unstable gas. orientjchem.org Pyridine (B92270) borane itself was first synthesized by Schlesinger and his team through the reaction of diborane and pyridine. andersondevelopment.com Later, a more convenient synthesis method was developed using anhydrous pyridine hydrochloride and sodium borohydride (B1222165). andersondevelopment.com The evolution of amine-borane chemistry has been marked by the continuous development of new synthetic methods and the discovery of a wide array of applications, from reagents in organic synthesis to materials science. chemrevlett.comchemrevlett.comorientjchem.org

Conceptual Framework of Pyridine-Borane as a Lewis Acid-Base Complex

At its core, pyridine borane is a classic example of a Lewis acid-base complex. chemrevlett.comontosight.ai The pyridine molecule, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base. ontosight.aiolemiss.edu Borane (BH3), on the other hand, is an electron-deficient molecule and therefore a Lewis acid. ontosight.airsc.org The formation of the pyridine-borane adduct involves the donation of the nitrogen's lone pair of electrons into the empty 2p orbital of the boron atom, forming a coordinate covalent or dative bond. chemrevlett.comolemiss.edu

Table 1: Structural and Bonding Properties of this compound

| Property | Value/Description | Source(s) |

| Bond Type | Dative covalent bond | chemrevlett.comolemiss.edu |

| Lewis Acid | Borane (BH3) | ontosight.airsc.org |

| Lewis Base | Pyridine | ontosight.aiolemiss.edu |

| Boron Hybridization | sp3 | researchgate.net |

| B-N Bond Length | ~1.615 Å | acs.org |

This table provides a summary of the key structural and bonding characteristics of the this compound complex.

Research Trajectories and Contemporary Significance of Pyridine-Borane in Organic Synthesis

This compound has emerged as a highly significant and versatile reagent in contemporary organic synthesis. acs.orggoogle.com Its stability, particularly its relative insensitivity to moisture, makes it a more practical alternative to other borane sources like borane-tetrahydrofuran (B86392) complex. andersondevelopment.comgoogle.com

Initially recognized for its utility in reductions, the applications of this compound have expanded considerably. chemrevlett.comgoogle.com It is now widely employed in a variety of transformations, including:

Reductive Amination: this compound is a cornerstone reagent for the reductive amination of aldehydes and ketones, a fundamental transformation in the synthesis of amines. organic-chemistry.org It offers a milder and often more selective alternative to other reducing agents. organic-chemistry.org

Hydroboration: While this compound itself requires activation, typically with iodine or strong acids, to hydroborate alkenes and alkynes at room temperature, this methodology provides a valuable route to organoborane intermediates. researchgate.netorganic-chemistry.orgacs.orgmasterorganicchemistry.com These intermediates can be further transformed into a variety of functional groups. organic-chemistry.org

Catalysis: More recently, this compound has been explored as a catalyst. It has been shown to be an efficient catalyst for the direct amidation of carboxylic acids, offering a valuable tool for the formation of amide bonds. researchgate.netnih.govdntb.gov.uanih.gov

Reduction of Various Functional Groups: Beyond carbonyl compounds, this compound can be used to reduce a range of other functional groups, including oximes, imines, and nitriles. google.com In the presence of acid, it can selectively reduce tryptophan residues in proteins. nih.gov

Synthesis of Materials: this compound serves as a precursor for the synthesis of materials such as the carbon-based material BC4N.

The ongoing research into this compound and its derivatives continues to uncover new applications and refine existing methodologies, solidifying its importance in the toolbox of the modern organic chemist. researchgate.netorgsyn.orgbeilstein-journals.org The development of substituted this compound complexes has also been a focus, aiming to fine-tune the reactivity and stability of these reagents for specific applications. google.com

Table 2: Key Applications of this compound in Organic Synthesis

| Application | Description | Source(s) |

| Reductive Amination | Conversion of aldehydes and ketones to amines. | organic-chemistry.org |

| Hydroboration | Addition of a boron-hydrogen bond across a double or triple bond. | researchgate.netorganic-chemistry.orgacs.org |

| Direct Amidation | Catalytic formation of amides from carboxylic acids and amines. | researchgate.netnih.govdntb.gov.uanih.gov |

| Selective Reductions | Reduction of functional groups like oximes, imines, and nitriles. | google.com |

| Material Synthesis | Precursor for materials like BC4N. |

This interactive table highlights some of the major applications of this compound in the field of organic chemistry.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

110-51-0 |

|---|---|

Molekularformel |

C5H5BN |

Molekulargewicht |

89.91 g/mol |

InChI |

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |

InChI-Schlüssel |

SZTRIFADSYXGNH-UHFFFAOYSA-N |

SMILES |

[B].C1=CC=NC=C1 |

Kanonische SMILES |

[B-][N+]1=CC=CC=C1 |

Andere CAS-Nummern |

110-51-0 |

Piktogramme |

Flammable; Acute Toxic |

Synonyme |

pyridine borane |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pyridine Borane Complexes

Classical and Foundational Synthesis Routes

The traditional methods for synthesizing pyridine-borane complexes have been well-established for decades and are characterized by their directness and reliance on fundamental chemical principles.

Direct Adduct Formation from Diborane (B8814927) and Pyridine (B92270)

The most direct route to pyridine-borane and its substituted analogues involves the reaction of a borane (B79455) source, typically gaseous diborane (B₂H₆), with pyridine or a substituted pyridine. google.comgoogleapis.comgoogle.com This reaction is a classic example of Lewis acid-base adduct formation, where the nitrogen atom of the pyridine ring donates its lone pair of electrons to the empty p-orbital of the boron atom in borane (BH₃).

The reaction proceeds stoichiometrically, with one equivalent of diborane reacting with two equivalents of the pyridine to yield two equivalents of the pyridine-borane complex. google.comgoogle.com The reaction can be carried out by introducing gaseous diborane to the pyridine, which can be neat (especially for liquid pyridines) or dissolved in a suitable solvent with poor complexing ability towards borane, such as toluene. google.comgoogleapis.comgoogle.com An excess of the pyridine can also serve as the solvent. google.comgoogleapis.comgoogle.com

A significant advantage of this method is the potential for high purity of the resulting borane complex. google.comgoogleapis.comgoogle.com However, the use of diborane gas, which is toxic and pyrophoric, necessitates specialized handling procedures and equipment. google.comgoogleapis.comgoogle.com To circumvent the direct handling of diborane gas, it can be generated in situ. A common method for in situ generation involves the reaction of an alkali metal borohydride (B1222165), like sodium borohydride, with boron trifluoride. google.comgoogleapis.com

An example of this methodology is the preparation of 5-ethyl-2-methylpyridine (B142974) borane, where diborane is added to a solution of 5-ethyl-2-methylpyridine in toluene. google.comgoogle.com Similarly, 2,3-lutidine (B1584814) borane can be synthesized, resulting in a crystalline solid. google.comgoogle.com

Reaction of Pyridine Hydrohalides with Metal Borohydrides

An alternative classical approach involves the reaction of a pyridine hydrohalide salt, such as pyridine hydrochloride, with a metal borohydride, most commonly sodium borohydride (NaBH₄). This method avoids the direct use of diborane gas. The reaction is typically carried out in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.de

In this process, an ion exchange occurs between the pyridine hydrohalide and the metal borohydride. purdue.edu For instance, the reaction of trimethylammonium chloride with lithium borohydride in refluxing diethyl ether yields the corresponding amine-borane. purdue.edu A similar principle applies to the synthesis of pyridine-borane. It is crucial to use a stoichiometric amount of the hydrohalide, as an excess of hydrogen chloride can lead to the formation of chloroborane. thieme-connect.de

Lewis Base Exchange with Borane-Coordinated Solvents (e.g., Borane-Tetrahydrofuran)

Pyridine-borane complexes can also be synthesized through a Lewis base exchange reaction. This method utilizes a pre-formed borane complex with a relatively weak Lewis base, such as tetrahydrofuran (THF) in the form of borane-tetrahydrofuran (B86392) complex (BH₃·THF), or dimethyl sulfide (B99878) in borane-dimethyl sulfide (BMS). purdue.eduorgsyn.org When a stronger Lewis base, like pyridine, is introduced, it displaces the weaker base (THF or dimethyl sulfide) to form the more stable pyridine-borane adduct. purdue.edu

The synthesis of 4-dimethylaminopyridine-borane (DMAP-BH₃) is a good example of this method, where DMAP is mixed with BH₃·THF in tetrahydrofuran, leading to the formation of the desired product via simple filtration. researchgate.net This approach is often preferred for laboratory-scale synthesis as it avoids the handling of gaseous diborane and the often-unpleasant odor of dimethyl sulfide. orgsyn.orggoogle.com However, the stability and concentration of the borane-THF solution can be a consideration. google.com The equilibrium of this exchange reaction is driven by the relative Lewis basicity of the amines involved; a more nucleophilic amine will displace a less nucleophilic one. google.com

Modern and Catalytic Approaches to Pyridine-Borane Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and versatile methods for preparing pyridine-borane complexes, particularly those with substituted pyridine rings.

Electrophilic Aromatic Borylation for Substituted Pyridine-Borane Architectures

While not a direct synthesis of the pyridine-borane adduct itself, electrophilic aromatic borylation is a powerful modern technique for introducing a boron-containing functional group onto a pre-existing pyridine ring. This subsequent borylated pyridine can then potentially be converted to a pyridine-borane complex. This methodology allows for the synthesis of a wide array of substituted pyridine-borane architectures that might be difficult to access through classical methods.

Hydroboration of Sodium Borohydride Activated by Carbonyl Compounds or Water/Ethyl Acetate (B1210297) Systems

More recent and user-friendly methods for generating borane in situ for the synthesis of pyridine-borane complexes have been developed. These methods often utilize sodium borohydride as a stable and easy-to-handle precursor, which is then "activated" to produce a reactive borane species.

One such approach involves the activation of sodium borohydride with water in the presence of an amine. For example, the synthesis of 2-methylpyridine-borane can be achieved by stirring a mixture of sodium borohydride, sodium bicarbonate, and 2-methylpyridine (B31789) in tetrahydrofuran, followed by the dropwise addition of water. orgsyn.org This procedure is notable for being conducted at room temperature and open to the air, offering a significant practical advantage over methods requiring inert atmospheres or specialized equipment. orgsyn.org

Another variation involves the use of ethyl acetate and water. In the preparation of pyridine-borane, sodium borohydride is mixed with pyridine in ethyl acetate, followed by the addition of water. mdpi.com This system generates the borane species necessary for the complexation with pyridine. The reaction is typically stirred for an extended period, after which the product is extracted. mdpi.com

These modern hydroboration methods provide safer and more convenient alternatives to the use of diborane or borane-THF, making the synthesis of pyridine-borane complexes more accessible for a broader range of applications.

| Reagents for 2-Methylpyridine-borane Synthesis orgsyn.org |

| Reagent |

| 2-Methylpyridine |

| Sodium borohydride |

| Sodium bicarbonate |

| Tetrahydrofuran |

| Water |

| Reagents for Pyridine-borane Synthesis mdpi.com |

| Reagent |

| Pyridine |

| Sodium borohydride |

| Ethyl acetate |

| Water |

Formation of Chelate-Stabilized Pyridine-Borane Complexes

The creation of chelate-stabilized pyridine-borane complexes involves the use of pyridine derivatives that possess an additional coordinating group positioned to form a stable ring with the boron center. This intramolecular coordination is a powerful strategy for creating structurally rigid and stable organoboron compounds. The primary methodologies revolve around forming either Nitrogen-Carbon (N,C) or Nitrogen-Nitrogen (N,N) chelate rings.

N,C-Chelation via Electrophilic Borylation

A prominent method for synthesizing N,C-chelated pyridine-borane complexes is through the electrophilic aromatic borylation of 2-arylpyridines. researchgate.net This reaction typically employs a strong boron electrophile, such as boron tribromide (BBr₃), which attacks the aryl ring ortho to the pyridine substituent. The nitrogen atom of the pyridine ring directs the borylation and subsequently coordinates to the newly introduced boron center, forming a stable five-membered chelate ring.

The process begins with the reaction of a 2-arylpyridine with BBr₃. This results in the formation of an intermediate 2-(2-dibromoborylaryl)pyridine, which is itself a chelate-stabilized species. researchgate.netnih.gov These intermediates are often stable enough to be handled in air and can serve as versatile platforms for further derivatization. researchgate.net For instance, the bromine atoms on the boron can be substituted by various groups, or the BBr₂ chelate can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding arylpyridine boron dihydride chelate. colab.ws This approach has been successfully used to construct a variety of unique boron-containing π-conjugated systems.

Table 1: Examples of N,C-Chelate-Stabilized Pyridine-Borane Synthesis

| Starting Material | Boron Reagent | Key Step | Product Type | Ref. |

| 2-Arylpyridines | BBr₃ | Electrophilic aromatic borylation | 2-(2-Dibromoborylaryl)pyridine | researchgate.net |

| 2-Arylpyridine | BBr₃ / i-Pr₂NEt | Electrophilic borylation | Arylpyridine-BBr₂ chelate | colab.ws |

| Arylpyridine-BBr₂ chelate | LiAlH₄ | Reduction | Arylpyridine-BH₂ chelate | colab.ws |

| Thienylpyridine derivatives | Various | Not specified | N^C chelated thienylpyridine–bis(alkynyl)borane | acs.org |

N,N-Chelation with Bidentate Ligands

Another major pathway to chelate-stabilized pyridine-boranes involves the use of ligands that contain a pyridine ring linked to another nitrogen-based heterocycle. mdpi.com These N,N'-bidentate ligands react with various trivalent boron reagents to form stable complexes. In these systems, both nitrogen atoms coordinate to the boron atom, creating a highly stable chelated structure.

Commonly used ligands include derivatives of 2-(pyridin-2-yl)-1H-indole, 2-(1H-pyrazol-5-yl)pyridine, and 2-(1H-pyrrol-2-yl)pyridine. mdpi.com The synthesis typically involves reacting the N,N'-bidentate ligand with a boron source like triphenylboron (BPh₃) or boron trichloride (B1173362) (BCl₃) in a suitable solvent such as tetrahydrofuran (THF). mdpi.com For example, reacting 2-(1H-pyrazol-5-yl)pyridine derivatives with triphenylboron efficiently produces pyridyl pyrazolate boron complexes. mdpi.com Similarly, boron difluoride adducts can be formed through the chelation of nitrogen atoms from a formazanate backbone and an attached pyridine substituent. nih.gov This strategy allows for the synthesis of a wide array of organoboron compounds with tunable electronic and photophysical properties.

Table 2: Examples of N,N-Chelate-Stabilized Pyridine-Borane Synthesis

| Bidentate Ligand | Boron Reagent | Product Type | Yield | Ref. |

| 2-(Pyridin-2-yl)-1H-indole | Triphenylboron | Diphenylboron complex | 65% | mdpi.com |

| 2-(1H-Pyrazol-5-yl)pyridine derivatives | Triphenylboron | Pyridyl pyrazolate boron complexes | 48-90% | mdpi.com |

| 2-(3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine | Boron trichloride | Intermediate boron dichloride complex | 57% | mdpi.com |

| Pyridine-substituted formazanate | Boron trifluoride etherate | Boron difluoride formazanate adduct | N/A | nih.gov |

Elucidation of Reaction Mechanisms Involving Pyridine Borane

Principles of Reactivity: Dative Bond Interactions and Hydride Transfer

The reactivity of the pyridine-borane complex (Py·BH₃) is fundamentally governed by the nature of the dative bond between the Lewis basic nitrogen atom of pyridine (B92270) and the Lewis acidic boron atom of borane (B79455). wikipedia.org This interaction involves the donation of the nitrogen's lone pair of electrons to the empty p-orbital of boron, forming a stable adduct. wikipedia.org Quantum chemical investigations and Raman spectroscopy reveal that this dative bond formation induces significant charge transfer from the pyridine ring to the borane moiety. acs.org This charge transfer is considerably higher than in hydrogen-bonded complexes, such as pyridine with water. acs.org

The formation of the B-N dative bond alters the electronic properties of both components. For the pyridine ring, there are observable shifts to higher frequencies in its vibrational modes, which is a characteristic consequence of the charge transfer event. acs.org For the borane component, the increased electron density on the boron atom enhances the hydridic character of the attached hydrogen atoms. That is, the B-H bonds become more polarized, making the hydrogens more like hydrides (H⁻) and thus more readily transferable to an electrophilic center. The borane–nitrogen (BN) bond length has been calculated to be 1.615 Å. acs.org The reactivity of Py·BH₃ as a reducing agent stems from this ability to deliver a hydride ion. oup.com This fundamental principle of dative bond-activated hydride transfer underpins the various reaction mechanisms in which pyridine borane participates.

Detailed Mechanistic Pathways in Specific Reactions

While this compound itself requires high temperatures for hydroboration, its reactivity can be significantly enhanced at room temperature by replacing one of its hydride ligands with a good leaving group (X). organic-chemistry.org Treatment of Py·BH₃ with activators like iodine, bromine, or strong acids generates activated Py·BH₂X complexes (where X = I, Br, OTf, etc.). researchgate.netnih.govfigshare.com These activated species are capable of hydroborating alkenes and alkynes efficiently under mild conditions. organic-chemistry.org

The mechanism for hydroboration with these activated complexes is distinct from that of traditional reagents like THF·BH₃. nih.govfigshare.com Evidence points to an unusual pathway involving leaving group displacement. researchgate.netresearchgate.net The reaction is initiated by the coordination of the alkene's π-bond to the electrophilic boron center. This is followed by the transfer of a hydride from the boron to one of the carbons of the double bond and the simultaneous displacement of the leaving group (X⁻) by the other carbon, which forms a C-B bond. This concerted or near-concerted process avoids the formation of a free carbocation. A key advantage of this method, particularly with Py·BH₂I, is the selective formation of monoadducts, even with an excess of the hydroborating agent, which contrasts with the multiple additions often seen with THF·BH₃. nih.govfigshare.com The resulting monoalkylborane derivatives can be readily converted into synthetically useful products like potassium alkyltrifluoroborate salts. organic-chemistry.org

Table 1: Comparison of Activating Agents for this compound in Hydroboration

| Activator (Source of X) | Leaving Group (X) | Typical Conditions | Key Features |

|---|---|---|---|

| Iodine (I₂) | I | Room Temperature | High selectivity and efficiency for mono-hydroboration. organic-chemistry.org |

| Bromine (Br₂) | Br | Room Temperature | Effective for activating Py·BH₃ for alkene hydroboration. nih.gov |

| Triflic Acid (TfOH) | OTf | Room Temperature | Enables hydroboration under mild conditions. organic-chemistry.org |

A powerful method for the complete reduction of pyridines to piperidines involves a cascade reaction catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. figshare.comacs.org This process combines a hydroboration step with a subsequent hydrogenation step, effectively reducing the aromatic pyridine ring. sci-hub.se The method is particularly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. figshare.comsci-hub.se

The proposed mechanism begins with the activation of a borane source like pinacolborane (HBpin) by the B(C₆F₅)₃ catalyst. researchgate.net This is followed by the hydroboration of the pyridine substrate, which dearomatizes the ring to form a dihydropyridine (B1217469) intermediate. researchgate.net Mechanistic studies indicate a cooperative role for both the pyridine substrate and the resulting piperidine (B6355638) product, which act as Lewis bases. figshare.comacs.org This base, in concert with the Lewis acidic B(C₆F₅)₃ catalyst, forms a frustrated Lewis pair (FLP) that is capable of heterolytically cleaving molecular hydrogen (H₂). sci-hub.se The activated hydrogen is then transferred to the dihydropyridine intermediate, completing the hydrogenation part of the cascade to furnish the final piperidine product. acs.org

The hydroboration of pyridines can be catalyzed by alkaline-earth (Ae) metal complexes, such as those of magnesium, calcium, and strontium. doaj.orgnih.gov Density functional theory (DFT) calculations have elucidated the mechanistic pathway for this transformation. nih.govresearchgate.net The active catalytic species is an alkaline-earth metal hydride complex, which can be generated in situ from a pre-catalyst like a β-diimine alkylmagnesium complex. doaj.orgnih.gov

The catalytic cycle proceeds through the following key steps:

Coordination and Insertion : The pyridine substrate first coordinates to the metal center of the Ae-hydride complex. nih.gov This is followed by the insertion of the pyridine's C=N double bond into the metal-hydride (Ae-H) bond, which results in the dearomatization of the pyridine ring and the formation of a metal-amide intermediate. nih.gov

Regeneration : The dearomatized intermediate then coordinates a borane molecule (e.g., pinacolborane). A hydride is transferred from the borane to the alkaline-earth metal center, which releases the N-boryl-dihydropyridine product and regenerates the active metal hydride catalyst. nih.gov

The rate-determining step for the magnesium-catalyzed reaction is the initial hydride transfer to the pyridine ring. nih.gov DFT calculations predict that calcium and strontium catalysts have significantly lower activation energy barriers for this step compared to magnesium, suggesting they are more active catalysts that can operate under milder conditions. doaj.orgnih.gov

Table 2: Calculated Free Energy Barriers for Alkaline-Earth Metal-Catalyzed Pyridine Hydroboration

| Metal Catalyst | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Magnesium (Mg) | Hydride transfer to pyridine | 29.7 | doaj.org, nih.gov |

| Calcium (Ca) | Hydride transfer to pyridine | Much lower than Mg | doaj.org, nih.gov |

| Strontium (Sr) | Hydride transfer to pyridine | Much lower than Mg | doaj.org, nih.gov |

Pyridine can act as a directing group in the C-H borylation of adjacent aromatic rings under metal-free conditions. acs.org This intramolecular electrophilic aromatic substitution (SₑAr) is mediated by strong boron Lewis acids, such as boron tribromide (BBr₃). rsc.orgnih.gov

The mechanism is initiated by the coordination of the Lewis basic nitrogen atom of a pyridine-containing substrate (like 2-phenylpyridine) to the electrophilic boron center of BBr₃. acs.org This coordination forms a Lewis acid-base adduct. In a subsequent step, a bromide ion is transferred, potentially to another molecule of BBr₃, generating a highly electrophilic borenium cation intermediate. acs.org This potent electrophile then attacks the ortho-position of the neighboring phenyl ring in a classic SₑAr reaction. d-nb.info Deprotonation, facilitated by a base such as BBr₄⁻, rearomatizes the ring and yields a six-membered cyclic intermediate containing a B-N dative bond. acs.org This intermediate can then be converted to a variety of useful aryl boronates. acs.org A key aspect of this mechanism is the generation of a superelectrophilic borenium or related cationic boron species that is capable of activating a typically unreactive aromatic C-H bond. acs.org

This compound can be utilized in a one-pot sulfa-Michael addition reaction that proceeds through a novel mechanism involving both radical and ionic steps. researchgate.net This reaction, which couples a disulfide with a Michael acceptor, is initiated by blue light irradiation in the presence of the pyridine-borane complex. researchgate.net

Mechanistic studies suggest the reaction begins with a photochemical process. Under blue light, the disulfide is cleaved to generate thiyl radicals. These radicals then add to the Michael acceptor (an α,β-unsaturated compound) in a radical fashion. This initial C-S bond formation generates a carbon-centered radical intermediate. The pyridine-borane complex then participates in the subsequent steps, which are proposed to be ionic in nature. researchgate.net It is likely that the complex acts as a hydride donor to quench the radical and form an enolate or related anionic species, which is then protonated upon workup to give the final β-thioether product. This sequential radical-ionic pathway provides a practical method for constructing carbon-sulfur bonds with a broad substrate scope and high functional group tolerance. researchgate.net

Intramolecular Charge Transfer in Triborane-Pyridine Adduct Reactions

The formation of adducts between Lewis bases and boranes can lead to significant electronic redistribution within the molecules, influencing their reactivity. In the case of triborane-pyridine adducts (Py·B₃H₇), the coordination of the triborane (B₃H₇) unit to the nitrogen atom of the pyridine ring induces a notable intramolecular charge transfer. rsc.orgrsc.org This phenomenon has been a subject of research, revealing insights into the reaction mechanisms and enabling novel chemical transformations. rsc.orgrsc.org

Detailed Research Findings

Studies have shown that the formation of the Py·B₃H₇ adduct results in a charge transfer from the pyridine ring to the borane moiety. rsc.org This transfer of electron density renders the pyridine ring electron-deficient and activates it towards certain reactions. The coordination of the B₃H₇ unit is crucial for this intramolecular charge transfer to occur efficiently. rsc.org

Spectroscopic techniques, particularly ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in confirming the formation and stability of these dearomatic intermediates. rsc.orgrsc.orgnih.gov

The intramolecular charge transfer mechanism has been leveraged to achieve regioselective substitution reactions on the pyridine ring. rsc.org For instance, the activation of the pyridine ring through coordination with B₃H₇ facilitates the functionalization at specific positions, such as the C-4 position, with excellent regioselectivity and high yields under mild conditions. rsc.org This has been demonstrated in alkylation and acylation reactions. rsc.org

Quantum chemical studies employing Density Functional Theory (DFT) have provided further insights into the reaction mechanism. rsc.org Theoretical calculations support a proposed mechanism where the initial step involves the formation of a reaction complex between the 4-methyl Py·B₃H₇ adduct and a base, such as potassium tert-butoxide. rsc.org

The electronic effects of substituents on the pyridine ring also play a significant role in these reactions. rsc.org Electron-withdrawing groups at the C-3 position can influence the yields of the C-4 functionalized products. rsc.org Conversely, electron-donating groups on the pyridine ring can decrease the reaction yield due to an increase in electron density at the C-4 position. rsc.org

Below is a data table summarizing the key aspects of intramolecular charge transfer in triborane-pyridine adduct reactions based on research findings.

| Feature | Description | Supporting Evidence |

| Charge Transfer Direction | From the pyridine ring to the borane unit. rsc.org | Spectroscopic and theoretical studies. rsc.orgrsc.org |

| Adduct Stability | The Py·B₃H₇ adducts are stable and do not readily dissociate. rsc.orgnih.gov | ¹H and ¹¹B NMR spectroscopy. rsc.orgrsc.orgnih.gov |

| Intermediate Formation | Formation of stable dearomatic dihydropyridine intermediates. rsc.org | Confirmed by ¹H and ¹¹B NMR spectroscopy. rsc.orgrsc.orgnih.gov |

| Reaction Outcome | Regioselective C-H functionalization of the pyridine ring. rsc.org | High yields of alkylation and acylation products at the C-4 position. rsc.org |

| Mechanistic Insight | DFT calculations support the proposed reaction pathway. rsc.org | Theoretical modeling of reaction intermediates and transition states. rsc.org |

| Substituent Effects | Electron-withdrawing groups generally favor the reaction, while electron-donating groups can hinder it. rsc.org | Observed variations in product yields with different pyridine derivatives. rsc.org |

Applications of Pyridine Borane in Contemporary Organic Synthesis

Reductive Transformations and Functional Group Compatibility

Pyridine (B92270) borane (B79455) is a stable, solid complex that serves as a convenient source of borane (BH₃) for a multitude of chemical reactions. google.comandersondevelopment.com It is recognized for its utility in reductive aminations and reductions conducted in protic media. google.com The reactivity of pyridine borane can be enhanced by using it in conjunction with acetic acid. google.com This reagent is a key player in the reduction of various functional groups, including aldehydes, ketones, oximes, imines, and nitriles, and also participates in hydroboration reactions with alkenes and alkynes. google.com

Reduction of Carbonyl Compounds (Aldehydes, Ketones)

This compound is an effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. google.comandersondevelopment.com The reagent demonstrates notable chemoselectivity, as seen in competitive reduction studies. For instance, when equimolar amounts of benzaldehyde (B42025) and acetophenone (B1666503) are reacted with a substituted this compound complex, benzaldehyde is reduced much more rapidly than the ketone. google.com This selectivity allows for the preferential reduction of aldehydes in the presence of ketones.

The reduction of carbonyl compounds using this compound can be carried out under various conditions. For example, α-picoline-borane, a related and very stable solid, has been successfully used for the reductive amination of aldehydes and ketones in methanol (B129727), water, or even under solvent-free conditions, often in the presence of a small amount of acetic acid. organic-chemistry.org

Table 1: Reduction of Carbonyl Compounds with this compound Derivatives

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 5-ethyl-2-methylpyridine (B142974) borane | - | Exothermic to 70°C | Benzyl (B1604629) alcohol | 91 (relative to phenethyl alcohol) | google.com |

| Acetophenone | 5-ethyl-2-methylthis compound | - | Exothermic to 70°C | Phenethyl alcohol | 9 (relative to benzyl alcohol) | google.com |

| Various Aldehydes & Ketones | α-Picoline-borane/AcOH | MeOH, H₂O, or neat | - | Corresponding amines | - | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Selective Reduction of Imines, Oximes, and Hydrazones

This compound and its derivatives are highly effective for the selective reduction of carbon-nitrogen double bonds in imines, oximes, and hydrazones. google.comacs.orgescholarship.org This makes it a valuable tool for the synthesis of amines and related compounds. The reduction of oximes, O-acyloximes, and O-alkyl-oximes with this compound in the presence of an acid leads to the formation of the corresponding hydroxylamine (B1172632) derivatives without over-reduction. rsc.org This method has even enabled the direct synthesis of unstable O-acyl-hydroxylamines from their corresponding O-acyl-oximes for the first time. rsc.org

Supramolecular systems have been developed where the co-encapsulation of this compound with substrates like enones, ketones, aldehydes, oximes, hydrazones, and imines facilitates efficient reductions under basic aqueous conditions. acs.orgescholarship.org

Hydroboration of Unsaturated Hydrocarbons (Alkenes, Alkynes) for Organoborane Synthesis

This compound is also employed in the hydroboration of alkenes and alkynes, a fundamental reaction for the synthesis of organoborane compounds. google.comsigmaaldrich.com This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. acsgcipr.org Traditionally, this compound requires heating to liberate the borane for hydroboration. masterorganicchemistry.com However, modern methods have been developed to activate this compound at room temperature.

Treatment of this compound with iodine, bromine, or strong acids generates activated Py·BH₂X complexes that can hydroborate alkenes at room temperature. organic-chemistry.orgnih.gov A significant advantage of using the activated Py·BH₂I complex is its ability to selectively afford the monoadducts, in contrast to THF·BH₃. nih.gov The resulting crude hydroboration products can be conveniently converted into synthetically useful potassium alkyltrifluoroborate salts. organic-chemistry.orgnih.gov

Reductions of Nitriles and Carboxylic Acid Derivatives

The reducing power of this compound extends to nitriles and carboxylic acid derivatives. google.com While the reduction of nitriles to primary amines is a useful transformation, various borane complexes can be employed. researchgate.netorganic-chemistry.org this compound, in particular, can be used in these reductions. google.com

For the reduction of carboxylic acid derivatives, pyridine can act as a borane scavenger when using sodium borohydride (B1222165) to convert acid chlorides to aldehydes, minimizing the over-reduction to alcohols. researchgate.netcapes.gov.br This allows for the isolation of the aldehyde in good yield. capes.gov.br More recently, pyridine-borane complexes have been explored as catalysts for the direct amidation of carboxylic acids. mdpi.comresearchgate.net

Bio-relevant Reductions (e.g., Tryptophan, Reductive Methylation of Amino Groups)

This compound has found significant applications in the realm of biochemistry. It has been used for the reductive methylation of amino groups in proteins over a wide pH range (5-9) using formaldehyde. nih.gov This method has been shown to be superior for this purpose. nih.gov For example, nearly complete methylation of the lysine (B10760008) residues in lysozyme, chicken ovomucoid, and ribonuclease was achieved with full retention of protein activity and without destroying tryptophan. nih.gov

Furthermore, this compound can selectively reduce tryptophan residues to dihydrotryptophan in an acidic medium like trifluoroacetic acid. nih.gov This specific modification has been demonstrated in lysozyme, where all six tryptophan residues were reduced while other amino acids remained intact. nih.gov This selective reduction of tryptophan has also been utilized for its detection in peptides and proteins by mass spectrometry. sigmaaldrich.comnih.gov

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds, and this compound is an excellent reagent for this purpose. google.comrsc.org It provides a less toxic and often more efficient alternative to reagents like sodium cyanoborohydride. tandfonline.com The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced by this compound to the corresponding amine. google.comtandfonline.com

A mild and efficient one-pot reductive amination protocol has been developed using α-picoline-borane, an alternative to this compound, for reacting aldehydes and ketones with amines. organic-chemistry.org This procedure has been successfully carried out in various solvents, including methanol and water, and even under neat conditions. organic-chemistry.org this compound has also been effectively used in the reductive amination of piperidines with a variety of aldehydes, proving to be superior to sodium cyanoborohydride by eliminating nitrile impurities and reducing side reactions. tandfonline.com

Table 2: Reductive Amination with this compound and its Derivatives

| Carbonyl Compound | Amine | Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Primary/Secondary Amines | This compound | Various | Substituted Amines | google.comrsc.org |

| Aldehydes/Ketones | Amines | α-Picoline-borane/AcOH | MeOH, H₂O, or neat | Substituted Amines | organic-chemistry.org |

| Aldehydes | Piperidines | This compound | EtOH | N-Substituted Piperidines | tandfonline.com |

| n-Hexanal | Benzylamine | This compound | MeOH with 4 Å sieves | Dibenzylamine | acs.org |

This table is interactive. Click on the headers to sort the data.

General Protocols for Aldehydes and Ketones with Amines

Reductive amination is a fundamental transformation that directly converts carbonyl compounds into amines. sciencemadness.org The one-pot reaction typically involves the formation of a hemiaminal intermediate from the carbonyl compound and an amine, which then dehydrates to an imine or iminium ion. unacademy.com A reducing agent present in the mixture selectively reduces this intermediate to the final amine product. unacademy.com

Pyridine-borane is recognized as a suitable reagent for these one-pot procedures. nbu.ac.in The choice of reducing agent is critical, as it must preferentially reduce the imine intermediate over the starting carbonyl compound. sciencemadness.org While reagents like sodium cyanoborohydride (NaBH3CN) are effective, their high toxicity and the potential for cyanide contamination in the final product make alternatives desirable. sciencemadness.org Pyridine-borane has been shown to be superior to NaBH3CN for certain applications, such as the reductive amination of aldehydes with piperidines. sciencemadness.org

General protocols often employ equimolar amounts of the amine, the carbonyl compound, and the pyridine-borane complex. sciencemadness.org The reactions are frequently carried out in methanol (MeOH), sometimes with the addition of a small amount of acetic acid (AcOH) to catalyze imine formation, particularly for less reactive ketones. sciencemadness.orgresearchgate.net However, for some substrates, the reaction proceeds more efficiently without an acid catalyst. sciencemadness.org Derivatives such as α-picoline-borane, a stable, crystalline solid, have also been used successfully for a wide variety of substrates under mild conditions in methanol, water, or even neat. sciencemadness.orgresearchgate.net While various methods exist, pyridine-borane and related complexes offer a practical alternative to reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] and catalytic hydrogenation. unacademy.comnbu.ac.in

Table 1: Examples of Reductive Amination using α-Picoline-Borane Data derived from studies on one-pot reductive amination protocols. sciencemadness.org

| Carbonyl Compound | Amine | Solvent System | Product | Yield (%) |

| Cyclohexanone | Aniline | MeOH/AcOH | N-Cyclohexylaniline | 85 |

| 4-tert-Butylcyclohexanone | Benzylamine | MeOH/AcOH | N-(4-tert-Butylcyclohexyl)benzylamine | 90 |

| Acetophenone | Pyrrolidine | MeOH/AcOH | 1-Phenyl-1-(pyrrolidin-1-yl)ethane | 85 |

| Hexanal | Piperidine (B6355638) | MeOH | 1-(Hexyl)piperidine | 87 |

| Benzaldehyde | Morpholine | H₂O/AcOH | 4-(Benzyl)morpholine | 90 |

Supramolecular Host-Promoted Chemoselective and Site-Selective Reductive Amination

Drawing inspiration from enzymatic catalysis, researchers have developed supramolecular systems to control the selectivity of chemical reactions. nih.govresearchgate.netacs.org In one such system, a water-soluble supramolecular host catalyzes reductions by co-encapsulating pyridine-borane and a substrate within its hydrophobic cavity. nih.govresearchgate.netfigshare.com This encapsulation strategy effectively mimics the active site of an enzyme, leading to significant rate accelerations and high selectivity under mild, basic aqueous conditions. nih.govacs.orgresearchgate.net

This method has been successfully applied to the efficient reduction of various functional groups, including imines, which are the key intermediates in reductive amination. researchgate.netresearchgate.net The power of this approach lies in its ability to achieve remarkable selectivity on complex molecules with multiple reactive sites. nih.govacs.org

A key demonstration of this principle is the site-selective reductive amination of unprotected lysine. nih.govresearchgate.net The supramolecular host preferentially binds the substrate in a way that exposes the ε-amino group for reaction while shielding the α-amino group, resulting in excellent ε-selectivity. nih.govresearchgate.netacs.org This highlights the ability to differentiate between similar functional groups within the same molecule, a significant challenge in traditional synthesis. nih.gov

Building on this success, the host-promoted reaction was used for the site-selective modification of peptides and proteins. nih.govresearchgate.net Researchers achieved the specific labeling of a single lysine residue in both an 11-amino acid peptide and, remarkably, in human insulin, demonstrating the potential of this method for modifying complex biomolecules. nih.govresearchgate.netacs.org

Boron-Carbon and Boron-Nitrogen Bond Forming Reactions

Pyridine-borane and its associated radical species are versatile tools not only for reductions but also for the strategic formation of boron-carbon (B-C) and boron-nitrogen (B-N) bonds, which are fundamental linkages in many functional materials and synthetic intermediates.

Borylation of Aromatic and Aliphatic Systems

The synthesis of arylboronates is of great importance as they are key building blocks in cross-coupling reactions. thieme.de While transition metals are often used, metal-free borylation methods are highly sought after. thieme.deorganic-chemistry.org A pyridine-catalyzed, transition-metal-free borylation of haloarenes has been developed that operates under mild conditions. organic-chemistry.orgresearchgate.net This reaction proceeds through a radical mechanism involving the selective cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. organic-chemistry.org The use of pyridine is crucial as it stabilizes the intermediate boryl radicals, facilitating the C-B bond formation. organic-chemistry.org This method is noted for its operational simplicity, broad substrate scope, and scalability. researchgate.net

Catalytic Amidation of Carboxylic Acids

The formation of amide bonds is one of the most frequent transformations in medicinal and process chemistry. mdpi.com Direct amidation of carboxylic acids with amines is an atom-economical but challenging reaction that often requires harsh conditions or coupling agents. mdpi.comdntb.gov.ua Pyridine-borane has been identified as an efficient, liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines. mdpi.comdntb.gov.uanih.gov

In a typical procedure, a catalytic amount (e.g., 5 mol%) of pyridine-borane effectively promotes the condensation of an amine and a carboxylic acid to form secondary or tertiary amides in good to excellent yields. mdpi.comdntb.gov.uaresearchgate.net This method demonstrates broad functional group tolerance, proving compatible with halo, nitro, and alkene moieties. dntb.gov.uanih.gov The reaction is generally conducted in a high-boiling solvent like xylenes (B1142099) over approximately 12 hours. mdpi.com A key advantage of pyridine-borane is its liquid state, which improves solubility and handling compared to solid catalysts like borane-ammonia, making it a more practical alternative. mdpi.com

Table 2: Catalytic Amidation of Carboxylic Acids using Pyridine-Borane Data derived from studies on pyridine-borane as a direct amidation catalyst. mdpi.comresearchgate.net

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Product | Yield (%) |

| Benzoic acid | Aniline | 5 | N-Phenylbenzamide | 92 |

| 4-Nitrobenzoic acid | Benzylamine | 5 | N-Benzyl-4-nitrobenzamide | 94 |

| 4-Methoxybenzoic acid | Piperidine | 5 | (4-Methoxyphenyl)(piperdin-1-yl)methanone | 95 |

| Phenylacetic acid | Dibenzylamine | 5 | N,N-Dibenzyl-2-phenylacetamide | 91 |

| Cyclohexanecarboxylic acid | Morpholine | 5 | Cyclohexyl(morpholino)methanone | 90 |

Nitrene Insertion into B-H Bonds for B-N Heterocycle Synthesis

A novel approach to forming covalent boron-nitrogen (B-N) bonds involves the catalytic insertion of nitrenes into B-H bonds. rsc.orgrsc.orgnih.gov This method provides a direct pathway to B-N heterocycles, which are valuable components in fluorescent sensors and semiconducting materials. rsc.orgrsc.orgnih.gov The reaction is particularly selective for cyclic boranes derived from a 2-phenylpyridine (B120327) framework. rsc.orgnih.govchemrxiv.org

The process utilizes nitrenes that are generated in situ from the oxidation of precursors like sulfonamides and sulfamates. rsc.orgnih.gov Readily available rhodium and ruthenium carboxylate complexes are the most effective catalysts for this transformation. rsc.orgnih.govchemrxiv.org Although pyridine-borane itself can react, it tends to yield only the mono-insertion product, which can be unstable. rsc.orgchemrxiv.org The more stable, chelated 2-phenylthis compound adducts react cleanly to give mono-amidation products that can be isolated and purified. rsc.orgchemrxiv.org Furthermore, the use of chiral catalysts derived from amino acids like S-tert-leucine allows for the creation of unique chiral products with a stereogenic boron atom. rsc.orgrsc.orgnih.gov

Metal-Free C-4 Substituted Pyridine Synthesis via Pyridine-Boryl Radicals

A metal-free strategy for the synthesis of C-4 substituted pyridines has been developed based on the generation and application of pyridine-boryl radicals. nju.edu.cnnih.gov Density functional theory studies revealed that a pyridine-boryl radical can be generated in situ from the reaction of 4-cyanopyridine (B195900) and bis(pinacolato)diboron. nih.govresearchgate.net This radical species is bifunctional, acting as both a boryl radical source and a pyridine precursor. nih.govresearchgate.net

This unique reactivity enables a novel radical addition/coupling mechanism. nih.govresearchgate.net The pyridine-boryl radical adds to a radical acceptor, such as an α,β-unsaturated ketone, aldehyde, or imine. nih.govresearchgate.net Subsequent coupling and rearomatization steps lead to the formation of a C-4 substituted pyridine derivative. nju.edu.cnresearchgate.net This transformation has a broad scope and has been successfully applied to the late-stage functionalization of a complex pharmaceutical molecule, demonstrating its synthetic utility. nih.govresearchgate.net

Dearomatization and Regioselective Functionalization of Pyridine Scaffolds

The dearomatization of pyridine is a powerful strategy in organic synthesis, transforming flat, electron-deficient aromatic rings into three-dimensional, saturated, or partially saturated heterocyclic structures that are prevalent in pharmaceuticals and natural products. rsc.orgd-nb.info Breaking the aromaticity of pyridines, however, is challenging due to their inherent resonance stabilization. acs.org Borane reagents have emerged as effective tools to overcome this hurdle, enabling controlled dearomatization and subsequent regioselective functionalization. By coordinating to the nitrogen atom, boranes alter the electronic properties of the pyridine ring, making it susceptible to transformations that would otherwise be difficult to achieve. researchgate.netresearchgate.net This section explores two key applications of borane-mediated chemistry: the double hydroboration of pyridines to yield tetrahydropyridine (B1245486) derivatives and the regioselective functionalization of pyridine via stable triborane adducts.

Double Hydroboration to Tetrahydropyridine Derivatives

The synthesis of tetrahydropyridines from pyridines via double hydroboration represents a significant advancement in accessing valuable N-heterocyclic building blocks. rsc.orgresearchgate.net This transformation adds two hydroborane units across the pyridine ring, resulting in partially saturated structures. While rhodium-catalyzed double hydroboration has been reported, recent developments have highlighted the efficacy of cobalt-catalyzed systems for this purpose. rsc.orgrsc.org

In a notable method, cobalt(II) complexes derived from a modular phosphinopyridonate platform catalyze the double hydroboration of various pyridine substrates with high activity and regiocontrol. rsc.orgresearchgate.netnih.gov This process typically uses pinacolborane (HBpin) as the borane source and proceeds under relatively mild conditions. rsc.org A key feature of this catalytic system is its ability to selectively form 1,2,3,6-tetrahydropyridines, avoiding over-reduction to the fully saturated piperidines. nih.gov

The reaction exhibits remarkable regioselectivity, particularly with 4-substituted pyridines, which cleanly yield a single 1,3-di-boryl-1,2,3,6-tetrahydropyridine isomer. nih.gov The parent pyridine also undergoes double hydroboration effectively, though it produces a mixture of regioisomers. nih.gov The resulting N-heterocyclic allylic boronates are versatile intermediates that can be converted in a one-pot fashion to more stable N-acetyl tetrahydropyridines by treatment with acetic anhydride. rsc.orgrsc.org The tolerance of various functional groups, including alkyl, aryl, trifluoromethyl, and even boronate functions, underscores the synthetic utility of this method. nih.gov

Table 1: Substrate Scope of Cobalt-Catalyzed Double Hydroboration of Pyridines This table presents the yields of di-boryl products from the reaction of various substituted pyridines with pinacolborane, catalyzed by a cobalt complex. The yields of the corresponding N-acetyl allyl boronates after a one-pot acetylation step are shown in parentheses.

| Entry | Pyridine Substrate | Di-boryl Product Yield (%) [a] | N-acetyl Product Yield (%) [b] |

| 1 | Pyridine | 69 | 61 |

| 2 | 4-Methylpyridine | 89 | 80 |

| 3 | 4-Phenylpyridine | 78 | 70 |

| 4 | 4-(Trifluoromethyl)pyridine | 81 | 72 |

| 5 | 4-(tert-Butyl)pyridine | 85 | 75 |

| 6 | 3-Methylpyridine | 65 | 58 |

| 7 | 3,5-Dimethylpyridine | 75 | 67 |

Data sourced from research on cobalt-catalyzed double hydroboration. nih.govresearchgate.net [a] Yields determined by ¹H-NMR of the crude reaction mixture. researchgate.net [b] Isolated yields after one-pot acetylation. researchgate.net

Regioselective Alkylation and Acylation of Pyridine Derivatives via Triborane Adducts

A distinct approach to pyridine functionalization involves the use of triborane (B₃H₇) adducts. rsc.orgrsc.org The coordination of the triborane unit to the pyridine nitrogen atom facilitates an intramolecular charge transfer from the pyridine ring to the borane cluster. researchgate.netrsc.org This electronic perturbation enables the formation of stable, dearomatized dihydropyridine (B1217469) intermediates under mild conditions, which can be directly observed via NMR spectroscopy. rsc.orgrsc.org These intermediates are key to achieving highly regioselective C-H functionalization at the C-4 position of the pyridine ring. rsc.org

The process begins with the synthesis of the Py·B₃H₇ adduct, a stable white solid formed by reacting a pyridine derivative with THF·B₃H₇. rsc.orgresearchgate.net Unlike adducts with simpler boranes like BH₃ or BF₃, the Py·B₃H₇ adducts possess a unique stability and reactivity profile. researchgate.net Treatment of the Py·B₃H₇ adduct with a base, such as potassium tert-butoxide (KOtBu), and an electrophile leads to the selective alkylation or acylation at the C-4 position. rsc.orgresearchgate.net The reaction proceeds through the dearomatized intermediate, followed by rearomatization to furnish the functionalized pyridine product. rsc.orgrsc.org

This method demonstrates excellent regioselectivity and functional group tolerance. rsc.orgresearchgate.net A wide range of electrophiles, including primary and secondary alkyl iodides and various acyl chlorides, react efficiently to provide the corresponding C-4 substituted pyridines in good to high yields. researchgate.net The remarkable stability of the B-N bond throughout the reaction sequence prevents decomposition and allows for clean transformations. researchgate.netrsc.orgrsc.org

Table 2: Scope of Electrophiles for C-4 Functionalization of 4-Ethylpyridine·B₃H₇ Adduct This table showcases the yields for the regioselective alkylation and acylation of the 4-ethylpyridine·B₃H₇ adduct with various electrophiles.

| Entry | Electrophile | Product | Yield (%) |

| 1 | Methyl iodide | 4-Ethyl-2-methylpyridine·B₃H₇ | 88 |

| 2 | Ethyl iodide | 2,4-Diethylpyridine·B₃H₇ | 85 |

| 3 | Allyl iodide | 2-Allyl-4-ethylpyridine·B₃H₇ | 82 |

| 4 | Isopropyl iodide | 4-Ethyl-2-isopropylpyridine·B₃H₇ | 75 |

| 5 | Benzoyl chloride | 2-Benzoyl-4-ethylpyridine·B₃H₇ | 78 |

| 6 | Acetyl chloride | 2-Acetyl-4-ethylpyridine·B₃H₇ | 81 |

| 7 | Cyclopropanecarbonyl chloride | 2-(Cyclopropanecarbonyl)-4-ethylpyridine·B₃H₇ | 76 |

Data sourced from research on triborane-mediated regioselective substitution. rsc.orgresearchgate.net

Catalytic Dimensions of Pyridine Borane Chemistry

Direct Catalytic Roles of Pyridine-Borane Complexes

Pyridine-Borane as a Catalyst for Direct Amidation

Pyridine-borane has emerged as an effective catalyst for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry. mdpi.comdntb.gov.uanih.gov This catalytic application presents an alternative to traditional methods that often require harsh conditions or expensive reagents. researchgate.net

Recent studies have demonstrated that pyridine-borane can act as an efficient liquid catalyst at a low loading of 5 mol%. mdpi.comdntb.gov.uanih.gov This protocol is applicable to a wide array of aromatic and aliphatic carboxylic acids and amines, leading to the formation of both secondary and tertiary carboxamides in good yields. mdpi.comcbs.dk A significant advantage of this method is its tolerance of various functional groups, including halo, nitro, and alkene moieties, which might be incompatible with other catalytic systems. mdpi.comdntb.gov.uanih.gov

The use of pyridine-borane as a catalyst for direct amidation offers several advantages over previously reported borane-amine based methods. For instance, it requires a lower catalyst loading compared to borane-ammonia (10 mol%) and serves as a practical liquid alternative. mdpi.com The reaction proceeds efficiently, providing good quantitative yields across a broad substrate scope. mdpi.comcbs.dk

Table 1: Comparison of Pyridine-Borane Catalyzed Amidation with Other Borane-Amine Methods

| Catalyst | Catalyst Loading (mol%) | Substrate Scope | Key Advantages |

| Pyridine-Borane | 5 | Wide range of aromatic and aliphatic carboxylic acids and amines | Liquid catalyst, lower loading, good functional group tolerance |

| Borane-Ammonia | 10 | Various aryl and alkyl carboxylic acids and amines | Sub-stoichiometric catalyst |

| Borane-Trimethylamine | Promoter | N-Acylation of amines | Promotes N-acylation |

This table summarizes the key features of pyridine-borane as an amidation catalyst in comparison to other borane-amine systems based on available research. mdpi.com

Pyridine-Borane in Metal-Mediated Catalysis

Pyridine-borane and its derivatives play a crucial role in various metal-mediated catalytic reactions, including the hydrogenation and hydroboration of pyridines, and in catalysis involving transition metals like cobalt, iron, rhodium, and ruthenium.

Borane-Catalyzed Hydrogenation/Hydroboration of Pyridines

The catalytic reduction of pyridines to piperidines or dihydropyridines is a significant transformation in synthetic chemistry. Borane (B79455) catalysts, including those derived from or used in conjunction with pyridine-borane, have shown considerable promise in this area.

A method for the B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade reduction of pyridines has been developed. acs.orgfigshare.comsci-hub.seacs.org This process is particularly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. acs.orgfigshare.comsci-hub.seacs.org Mechanistic studies suggest that the pyridine (B92270) substrate and the resulting piperidine (B6355638) product cooperate with the borane catalyst to activate H₂. acs.orgfigshare.comsci-hub.seacs.org This method exhibits broad functional group tolerance, making it suitable for the synthesis of complex, biologically active molecules. acs.orgfigshare.comsci-hub.seacs.org

Furthermore, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source has been realized. researchgate.net This approach provides a variety of piperidines in moderate to excellent yields and selectivities. researchgate.net The reaction is believed to proceed through the formation of a frustrated Lewis pair between the pyridine and tris(pentafluorophenyl)borane (B72294), which facilitates the transfer of hydrogen from ammonia borane. researchgate.net

The hydroboration of pyridines can also be achieved using pyridine-borane activated by iodine, bromine, or strong acids, which form Py·BH₂X complexes capable of reacting at room temperature. nih.gov The regioselectivity of the hydroboration can be influenced by the solvent polarity, with polar solvents favoring 1,4-hydroboration and less polar solvents increasing the proportion of the 1,2-hydroboration product. rsc.org

Transition Metal (e.g., Cobalt, Iron, Rhodium, Ruthenium) Catalysis with Pyridine-Borane Involvement

Pyridine-borane and related structures are integral to a variety of transition metal-catalyzed reactions.

Cobalt: Cobalt complexes, particularly those with bis(imino)pyridine ligands, are active catalysts for the hydroboration of alkenes using pinacolborane (HBPin). nih.gov These catalysts exhibit high activity and anti-Markovnikov selectivity. nih.gov In the context of pyridine chemistry, cobalt(II) complexes with a phosphinopyridonate platform have been successfully used for the double hydroboration of pyridines, yielding synthetically valuable N-heterocyclic allylic boronates. rsc.orgrsc.org Mechanistic insights point towards metal-ligand cooperativity and the involvement of a cobalt(III) hydride intermediate. rsc.orgrsc.org Additionally, cobalt(II) complexes with α-diimine ligands can catalyze the hydrogenation of various unsaturated bonds using ammonia borane as a hydrogen source. researchgate.net

Iron: Iron-catalyzed borylation of 2-aryl pyridine derivatives with 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) has been demonstrated using just FeBr₃ as a catalyst without additional ligands.

Rhodium and Ruthenium: Rhodium and ruthenium carboxylates are effective catalysts for the formation of B-N bonds through the insertion of nitrenes into the B-H bond of cyclic boranes with a 2-phenylpyridine (B120327) framework. researchgate.netchemrxiv.orgrsc.org This method can be used to introduce boron heterocycles into various molecules. researchgate.net Rhodium complexes with bis(imino)pyridine ligands have also been explored as pre-catalysts for the dehydropolymerization of amine-boranes. uhu-ciqso.esnih.gov

A simple ruthenium precursor, [Ru(p-cymene)Cl₂]₂, catalyzes the regioselective 1,4-hydroboration of pyridine derivatives with pinacolborane. acs.orgscite.aiacs.org The catalytic cycle is proposed to involve several ruthenium intermediates, with [Ru(p-cymene)(H)Cl(Py)(P(Cy)₃)] being the active species that facilitates an intramolecular 1,5-hydride transfer. acs.orgacs.org

Table 2: Examples of Transition Metal Catalysis Involving Pyridine-Borane Systems

| Metal | Ligand/System | Reaction Type | Substrate | Product |

| Cobalt | Bis(imino)pyridine | Isomerization-Hydroboration | Alkenes | Terminal alkylboronates |

| Cobalt | Phosphinopyridonate | Double Hydroboration | Pyridines | N-heterocyclic allylic boronates |

| Iron | FeBr₃ | Borylation | 2-Aryl pyridines | Aryl organoboranes |

| Rhodium | Carboxylates | Nitrene Insertion | 2-Phenylpyridine boranes | B-N bond containing heterocycles |

| Ruthenium | [Ru(p-cymene)Cl₂]₂ | 1,4-Hydroboration | Pyridine derivatives | 1,4-Dihydropyridines |

This table provides a summary of selected transition metal-catalyzed reactions where pyridine-borane or related structures play a significant role. nih.govrsc.orgacs.org

Supramolecular Catalysis Incorporating Pyridine-Borane Cofactors

Supramolecular catalysis, which mimics enzymatic processes, utilizes host-guest chemistry to achieve significant rate accelerations and high selectivity. nih.govosti.govresearchgate.netacs.orgescholarship.orgfigshare.com In this context, pyridine-borane has been employed as a cofactor within a supramolecular host, enabling efficient reductions under mild, aqueous conditions. nih.govosti.govresearchgate.netacs.orgescholarship.orgfigshare.com

A supramolecular system has been developed where the co-encapsulation of pyridine-borane with various substrates, such as enones, ketones, aldehydes, oximes, hydrazones, and imines, leads to their efficient reduction. nih.govosti.govresearchgate.netacs.orgescholarship.orgfigshare.com This host-mediated reduction emulates the action of pyridine-based cofactors in ketoreductase enzymes. researchgate.netacs.orgescholarship.org The highly anionic nature of the supramolecular host, a Ga₄L₆ cage, facilitates these reactions by stabilizing cationic intermediates and transition states within its cavity. acs.org

This system has demonstrated remarkable chemoselectivity and site-selectivity. For instance, in the reductive amination of unprotected lysine (B10760008), excellent ε-selectivity was achieved, showcasing the potential for differential guest binding within a single molecule. nih.govosti.govescholarship.orgfigshare.com This concept has been extended to the site-selective labeling of a single lysine residue in an 11-amino acid peptide chain and even in human insulin, highlighting the potential of this approach for modifying complex biomolecules. nih.govosti.govescholarship.orgfigshare.com

The co-encapsulation of an azaarene and pyridine-borane within the anionic cage can lead to a protonation-reduction cascade, resulting in the formation of valuable semi-hydrogenated products. researchgate.net Data science approaches have been used to analyze the noncovalent interactions within these co-encapsulated complexes, revealing strong correlations between these interactions and the observed diastereoselectivity of the reduction. nih.gov

Table 3: Substrates Reduced by Supramolecular Host with Pyridine-Borane Cofactor

| Substrate Class | Example | Product Type |

| Enones | - | Reduced Alcohols |

| Ketones | - | Alcohols |

| Aldehydes | - | Alcohols |

| Oximes | - | Hydroxylamines |

| Hydrazones | - | Amines |

| Imines | - | Amines |

| Azaarenes | - | Semi-hydrogenated heterocycles |

| Peptides/Proteins | Lysine residue | Site-selectively labeled biomolecule |

This table lists the classes of molecules that have been successfully reduced using a supramolecular host in conjunction with a pyridine-borane cofactor. nih.govosti.govresearchgate.netacs.orgescholarship.orgfigshare.com

Advanced Characterization and Spectroscopic Analysis of Pyridine Borane Complexes

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Structural and Electronic Insights

Vibrational spectroscopy, especially Raman spectroscopy, offers profound insights into the structural and electronic properties of the pyridine-borane (Py-BH₃) complex. nih.govacs.org Analysis of the Raman vibrational spectrum reveals distinct changes in the vibrational modes of pyridine (B92270) upon the formation of the dative bond with borane (B79455). nih.gov These changes serve as a sensitive probe for the intermolecular interactions and the resulting electronic perturbations. olemiss.edu

Studies comparing the Raman spectra of neat pyridine and the Py-BH₃ complex show that several of pyridine's vibrational modes are blue-shifted, meaning they shift to a higher frequency or energy. olemiss.edu This phenomenon is attributed to the donation of electronic charge from the pyridine ring, a Lewis base, to the borane group, a Lewis acid. nih.gov This charge transfer alters the bond strengths and force constants within the pyridine molecule, leading to the observed frequency shifts. nih.govacs.org

Key research findings from Raman spectroscopic analysis include:

Coupled Vibrational Modes: The borane-nitrogen (B-N) dative bond stretching motion is not an isolated vibration. Instead, it couples with several of the pyridine ring's vibrational modes. nih.govresearchgate.net For instance, theoretical calculations predict a B-N dative-bond stretch at 695 cm⁻¹, which is coupled to pyridine's ν₆ₐ mode, and another at 1083 cm⁻¹, coupled to the ν₁₈ₐ mode. acs.org

Significant Frequency Shifts: The formation of the complex leads to notable shifts in specific pyridine modes. The ν₁ (ring breathing) and ν₆ₐ modes, in particular, shift to higher energies. nih.gov This is in contrast to hydrogen-bonded pyridine complexes, where the shifts are smaller, indicating a more significant charge transfer in the dative-bonded complex. olemiss.eduresearchgate.net

Correlation with Charge Transfer: A linear relationship has been observed between the magnitude of the frequency shift of pyridine's vibrational modes and the amount of electronic charge transferred. nih.govacs.org This correlation provides a quantitative measure of the electronic effects induced by dative bonding.

| Vibrational Mode | Neat Pyridine (cm⁻¹) | Pyridine-Borane (Py-BH₃) (cm⁻¹) | Shift (Δν in cm⁻¹) |

|---|---|---|---|

| ν₆ₐ | 605 | 636 | +31 |

| ν₁ | 991 | 1012 | +21 |

| ν₁₂ | 1030 | 1030 | 0 |

This table presents selected experimental Raman shifts, highlighting the blue shift observed in specific vibrational modes of pyridine upon complexation with borane. Data sourced from analysis by Lambert et al. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B NMR) for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyridine-borane complexes in solution. mdpi.com Both ¹H and ¹¹B NMR provide critical data on the chemical environment of the nuclei, confirming the formation of the B-N bond and detailing the structure of the complex. googleapis.comrsc.org

¹¹B NMR is particularly diagnostic for borane complexes. In pyridine-borane and its substituted derivatives, the boron atom typically exhibits a characteristic quartet in the ¹¹B NMR spectrum. googleapis.comgoogle.com This splitting pattern arises from the coupling of the ¹¹B nucleus with the three protons of the borane (BH₃) group. The chemical shift (δ) of this quartet is indicative of the four-coordinate boron environment. For many pyridine-derived borane complexes, this signal appears in the range of -12.2 to -14.2 ppm. uni-muenchen.de

¹H NMR spectroscopy complements the ¹¹B data, showing shifts in the signals of the pyridine ring protons upon complexation, as well as the resonance for the protons attached to the boron atom. The BH₃ protons often appear as a broad quartet, further confirming the B-H bonds and their coupling to the ¹¹B nucleus. google.com

| Compound | Solvent | ¹¹B Chemical Shift (δ) [ppm] | Coupling Constant (¹JBH) [Hz] |

|---|---|---|---|

| 2,3-Lutidine-Borane | THF | -12.5 | 96 |

| 5-Ethyl-2-methylpyridine-Borane | Toluene | -13.3 | 98 |

| 5-Ethyl-2-methylpyridine-Borane | Neat | -13.2 | 98 |

This table summarizes characteristic ¹¹B NMR data for substituted pyridine-borane complexes. The chemical shift and coupling constant are key identifiers for the formation and structure of the dative bond adduct. Data sourced from patent literature. googleapis.comgoogle.comgoogle.com

Spectroscopic Investigations of Dative Bond Strengths and Electronic Perturbations

The strength of the dative bond and the extent of electronic perturbation in pyridine-borane complexes are directly investigated through spectroscopic methods. The data gathered from vibrational and NMR spectroscopy provide a multi-faceted view of the electronic reorganization that occurs upon complex formation.

Raman spectroscopy reveals that the formation of the Py-BH₃ complex involves a significant transfer of electronic charge from the pyridine molecule to the borane group. nih.gov This charge transfer is a primary indicator of the electronic perturbation. The blue shift in pyridine's ring-breathing vibrational mode (ν₁) is a direct consequence of this electronic redistribution, which leads to a stiffening of the bonds within the pyridine ring. nih.govolemiss.edu The magnitude of these shifts correlates well with the degree of charge transfer, offering a spectroscopic handle on the electronic effects of dative bonding. acs.orgresearchgate.net

The B-N dative bond itself has a typical length of approximately 1.6 Å and a significant interaction energy, estimated to be around -43.91 kcal mol⁻¹. nih.govnsf.gov The vibrational frequencies associated with the B-N stretch, which are coupled with pyridine modes, provide further evidence of a strong interaction. nih.gov The depletion of electronic population from the pyridine ring and the corresponding increase in the electron population at the boron atom confirm the charge transfer mechanism central to dative bonding. acs.org This entire process illustrates a substantial electronic perturbation, moving beyond simple electrostatic interaction to form a coordinate covalent bond. nih.gov

Theoretical and Computational Studies of Pyridine Borane Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the intricate electronic features of pyridine-borane and its derivatives. These computational approaches provide deep insights into the molecule's geometry, electronic properties, and the nature of the crucial boron-nitrogen bond.

Density Functional Theory (DFT) has become a principal method for investigating pyridine-borane systems. researchgate.net By employing functionals like M06-2X and B3LYP with extensive basis sets such as aug-cc-pVTZ, researchers can accurately predict the molecule's structural and vibrational characteristics. researchgate.netolemiss.edu Geometry optimization calculations using DFT reveal the precise three-dimensional arrangement of atoms at the lowest energy state.

Upon formation of the pyridine-borane complex (PyBH3), significant changes in the geometry of the pyridine (B92270) ring are observed. acs.org Theoretical predictions at the M06-2X/aVTZ level show an elongation of the N-C1 and C5-N bonds by approximately 0.006 Å and the C2-C3 and C3-C4 bonds by 0.001 Å. acs.org Conversely, the C1-C2 and C4-C5 bonds experience a shortening of about 0.007 Å, which is attributed to the relief of ring strain as the pyridine ring stretches to accommodate the borane (B79455) group. acs.org The calculated B-N dative bond length is typically around 1.615 Å. acs.org

The table below summarizes key optimized geometrical parameters for pyridine and pyridine-borane as determined by DFT calculations.

| Parameter | Pyridine (Å) | Pyridine-Borane (Å) | Change (Å) | % Change |

| N-C1/C5-N | 1.338 | 1.344 | +0.006 | +0.45% |

| C1-C2/C4-C5 | 1.396 | 1.389 | -0.007 | -0.50% |

| C2-C3/C3-C4 | 1.393 | 1.394 | +0.001 | +0.07% |

| B-N | - | 1.615 | - | - |

| Data sourced from calculations at the M06-2X/aVTZ level of theory. acs.org |

DFT is also instrumental in simulating vibrational spectra (Raman and IR), which can be compared with experimental data. researchgate.netolemiss.edu For pyridine-borane, theoretical calculations have shown that the interaction with the borane group leads to a blue shift (a shift to higher frequency) of pyridine's vibrational modes. olemiss.edu This phenomenon is linked to the significant charge transfer that occurs upon the formation of the dative bond. nsf.gov

The bond between boron and nitrogen in pyridine-borane is a classic example of a dative covalent bond, where the nitrogen atom of pyridine donates both electrons to the electron-deficient boron atom of borane. olemiss.edu Computational methods are essential for characterizing this unique bond and quantifying the associated charge transfer.

Analysis based on DFT calculations, such as Natural Bond Orbital (NBO) analysis, reveals the extent of electron redistribution upon complex formation. acs.org In the pyridine-borane adduct, a significant amount of electron density is transferred from the pyridine ring, particularly the nitrogen atom, to the borane moiety. researchgate.netacs.org The nitrogen atom experiences a substantial decrease in its natural electron population, and a smaller depletion is also observed on specific carbon atoms within the pyridine ring. researchgate.netacs.org This charge transfer is considerably higher than in complexes formed through hydrogen bonding, for instance, between pyridine and water. researchgate.netresearchgate.net

The table below illustrates the charge transfer associated with the pyridine atoms after the formation of the dative bond in PyBH3, as determined by NBO analysis.

| Atom | Charge Transfer (me⁻) |

| N | -206.1 |

| C1 | -23.0 |

| C2 | +13.6 |

| C3 | -14.6 |

| C4 | +2.7 |

| C5 | -23.0 |

| Data reflects the change in natural population upon complex formation. researchgate.net |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping the intricate pathways of reactions involving pyridine-borane systems. By modeling the energy landscapes and identifying key intermediate and transition states, researchers can gain a detailed understanding of reaction mechanisms.

Mapping the potential energy surface (PES) is crucial for understanding the mechanism of a chemical reaction. For reactions involving pyridine-borane, DFT calculations are used to locate stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). nih.govfrontiersin.org The free energy profile connects these points, revealing the most likely reaction pathway.

For example, in the alkaline-earth-metal-catalyzed hydroboration of pyridines, DFT calculations have been employed to chart the entire catalytic cycle. frontiersin.orgresearchgate.net These studies show that the reaction proceeds through several steps, including the coordination of pyridine to the metal catalyst, insertion of a C=N double bond into a metal-hydride bond, and subsequent hydride transfer. frontiersin.org

Transition state analysis is a key component of this process. By identifying the geometry of the transition state and calculating its energy, the activation energy (energy barrier) for a particular step can be determined. frontiersin.org For instance, in the magnesium-catalyzed hydroboration of pyridine, the hydride transfer to the pyridine ring was identified as the rate-determining step, with a calculated free energy barrier of 29.7 kcal/mol. nih.govfrontiersin.orgresearchgate.net The geometry of the transition state provides critical information about bond breaking and bond formation; in the aforementioned reaction, the TS geometry shows a C-H bond length of 1.58 Å being formed while the Mg-H bond being broken is elongated to 1.91 Å. frontiersin.org